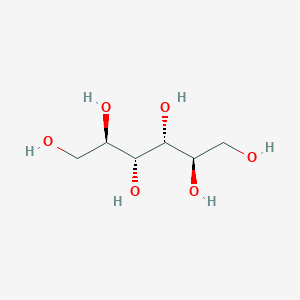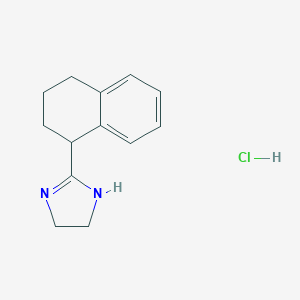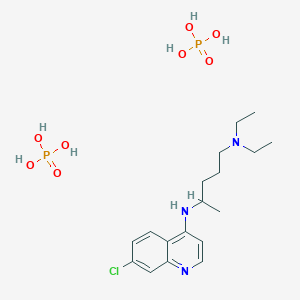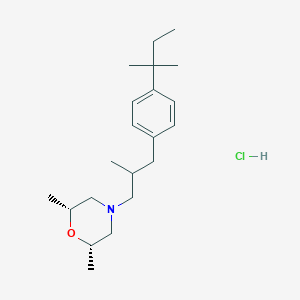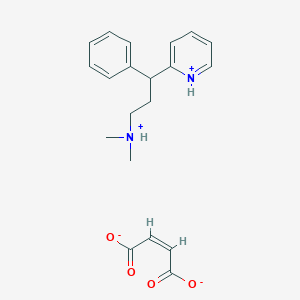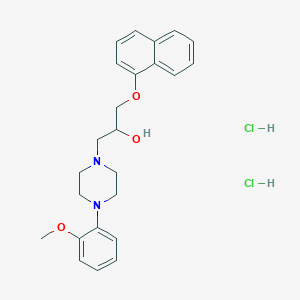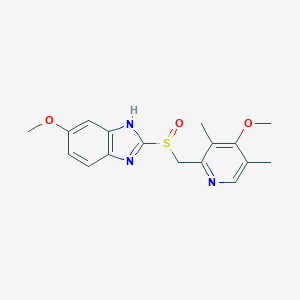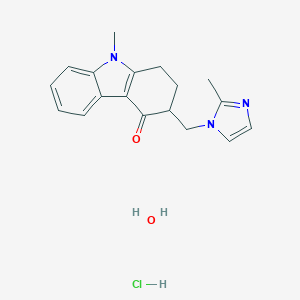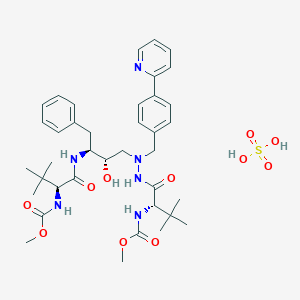
ベンジダミン塩酸塩
概要
説明
Synthesis Analysis
Benzydamine hydrochloride was synthesized in 1966 and developed in Italy. It belongs to a chemical class not previously used in the treatment of inflammatory conditions, indicating its unique synthesis pathway and molecular structure that distinguishes it from steroids and other anti-inflammatory drugs.
Molecular Structure Analysis
The molecular structure of benzydamine hydrochloride allows for its application in various forms, including oral, cream, or mouthwash. This flexibility in formulation is attributed to its molecular characteristics, which enable effective delivery and absorption at the site of inflammation or pain.
Chemical Reactions and Properties
Upon exposure to light, benzydamine hydrochloride undergoes photodegradation, producing photoproducts such as 5-hydroxybenzydamine and 2-beta-dimethylaminopropyl-1-benzylindalolin-3-one. These reactions highlight its photolabile nature, which is a significant aspect of its chemical properties.
Physical Properties Analysis
The physical properties of benzydamine hydrochloride, including its stability and solubility in various solvents, play a crucial role in its effectiveness as a medication. Its ability to form stable formulations, such as bioadhesive gels, allows for targeted application and sustained release at the site of application.
Chemical Properties Analysis
Benzydamine hydrochloride exhibits a range of chemical properties that contribute to its therapeutic effects. These include its action as a weak base, its weak inhibition of prostaglandin synthesis, and its significant inhibition of proinflammatory cytokines. These properties facilitate its anti-inflammatory, analgesic, and anesthetic activities.
- Photodegradation and phototoxicity of benzydamine (Vargas et al., 1993).
- Synthesis and development history (Walsh, 1976).
- Analysis of chemical and physical properties (Karavana et al., 2011).
- Pharmacological properties and applications (Quane et al., 1998).
科学的研究の応用
抗炎症薬
ベンジダミン塩酸塩は、明確な薬理作用を持つ非ステロイド系抗炎症薬です . ベンジダミン塩酸塩は、局所炎症疾患、特に口腔および膣粘膜の炎症に厳密に使用されます . 抗炎症メカニズムは、プロスタグランジンの合成を阻害する能力によって厳密に説明されるわけではありません .
精神活性物質
高用量では、ベンジダミン塩酸塩は経口投与用の精神活性物質として使用され、リゼルグ酸ジエチルアミド(LSD)と類似の特性を持っています . 市販薬(OTC)として入手が容易であり、製造元が想定していない目的で使用する際の帰結は、さまざまな懸念を生じさせています .
神経障害性疼痛の治療
ベンジダミン塩酸塩は、神経障害性疼痛の治療における潜在的な役割について研究されてきました . これは、5-HT 2A R アゴニストおよびアンタゴニストが中脳辺縁系におけるドーパミン放出をどのように変化させるかを決定したいくつかの研究の結論に基づいています .
薬物送達システム
トリポリリン酸ナトリウムで架橋されたナノサイズおよびマイクロサイズのカゼインヒドロゲルを薬物送達システムとして、その特性を調査するための研究が行われています . ベンジダミン塩酸塩は、モデル親水性薬として選ばれました . ゲルは、カゼイン濃度、カゼイン/架橋比率、および共溶媒としてのエタノールの添加など、さまざまなパラメータを変化させることによって合成されました
作用機序
Target of Action
Benzydamine hydrochloride is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties . It primarily targets inflamed tissues, acting as a prostaglandin synthetase inhibitor .
Mode of Action
Benzydamine hydrochloride interacts with its targets by decreasing the synthesis of pro-inflammatory cytokines, particularly TNF-α and IL-1β . It also inhibits leukocyte-endothelial interactions, reducing neutrophil degranulation capacity . Unlike traditional NSAIDs, which are acids or metabolised to acids, benzydamine is a weak base .
Biochemical Pathways
The anti-inflammatory activity of benzydamine is related to its ability to inhibit the release of pro-inflammatory cytokines (TNFα, IL-1β, and MCP-1), without affecting other anti-inflammatory cytokines (IL-10, IL-1ra) . This selective inhibition of pro-inflammatory cytokines helps to reduce inflammation and pain in the affected areas.
Pharmacokinetics
When administered as a mouthwash, the recommended dose of benzydamine is 15 ml of a 4-mmol/L solution of the hydrochloride salt in water . Oral doses of benzydamine are well absorbed, and plasma drug concentrations reach a peak fairly rapidly (e.g., 0.8 micrograms/ml after a 100-mg dose) and then decline with a half-life of about 13 hours . It is excreted through the kidneys .
Result of Action
The molecular and cellular effects of benzydamine’s action include pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system . It reduces histamine-induced vasodilation and vascular permeability
Action Environment
The oral environment and microbiota are fundamental in mucositis development, being involved in susceptibility to infections and in ulceration consequences The effectiveness of benzydamine can be influenced by the specific conditions of the oral environment, such as the presence of inflammation or infection
Safety and Hazards
将来の方向性
Current recognized indications of benzydamine include relief of symptoms associated with inflammatory conditions of the mouth and oropharynx, symptomatic treatment of gingivitis and stomatitis, oral mucositis induced by chemotherapy and/or radiotherapy, and post-operative sore throat . Future applications that need to be explored include oral lichen planus, burning mouth syndrome, post intubation sore throat, antifungal action, and new anticancer target agents induced mucositis .
生化学分析
Biochemical Properties
Benzydamine hydrochloride has several properties that contribute to its anti-inflammatory activity. These include inhibition of the synthesis of the inflammatory cytokine, tumour necrosis factor-α . It also inhibits the oxidative burst of neutrophils . A major contrast with other NSAIDs is that benzydamine hydrochloride is a weak inhibitor of the synthesis of prostaglandins .
Cellular Effects
Benzydamine hydrochloride has been shown to reduce the basal production of both prostaglandin E2 (PGE2) and 6-keto-PGF1 alpha, the stable breakdown product of prostaglandin I2 (PGI2), in unstimulated human gingival fibroblasts . This indicates that it can influence cell function and impact cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of benzydamine hydrochloride is not strictly explained by the ability to interfere with the synthesis of prostaglandins . Its antinociceptive action is due to CB1R stimulation . It also demonstrates membrane stabilization, including inhibition of granule release from neutrophils .
Dosage Effects in Animal Models
The effects of benzydamine hydrochloride at different dosages in animal models have not been fully studied. It is known that it is used in high doses as a psychotropic substance for oral administration, having similar properties to lysergic acid diethylamide (LSD) .
Metabolic Pathways
The metabolic pathways that benzydamine hydrochloride is involved in have not been fully elucidated. It is known that it does not interfere with prostaglandin synthesis, like other NSAIDs .
Transport and Distribution
The transport and distribution of benzydamine hydrochloride within cells and tissues have not been fully studied. It is known that it is used topically for the treatment of the mouth and as a gel for application to inflamed joints .
特性
IUPAC Name |
3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O.ClH/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNIWKQLJSNAEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
642-72-8 (Parent) | |
| Record name | Benzydamine hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045293 | |
| Record name | Benzydamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665028 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
132-69-4 | |
| Record name | Benzidamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzydamine hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzydamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzydamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[[1-benzyl-1H-indazol-3-yl]oxy]-N,N-dimethylpropylamine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYDAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2GI407R4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of benzydamine hydrochloride?
A1: Benzydamine hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain. [] [https://www.semanticscholar.org/paper/6093628b5b078746ad0c74a688bff73695723ddf]
Q2: Does benzydamine hydrochloride solely target prostaglandin synthesis?
A2: While prostaglandin synthesis inhibition is a key mechanism, benzydamine hydrochloride also exhibits other actions. It stabilizes cell membranes, reducing the release of inflammatory mediators. Additionally, it demonstrates antioxidant properties by scavenging reactive oxygen species. [] [https://www.semanticscholar.org/paper/551f7ced494b7cdb7018b568606c78121c450914]
Q3: How does benzydamine hydrochloride compare to aspirin-like NSAIDs in its mechanism?
A3: Although both benzydamine hydrochloride and aspirin-like NSAIDs are NSAIDs, their mechanisms differ. Unlike aspirin-like NSAIDs, benzydamine hydrochloride’s anti-inflammatory action is not solely dependent on cyclooxygenase (COX) enzyme inhibition. This distinction potentially contributes to its different side effect profile. [] [https://www.semanticscholar.org/paper/553697433b243619281fcb9f86f1e92a887760db]
Q4: What is the molecular formula and weight of benzydamine hydrochloride?
A4: The molecular formula of benzydamine hydrochloride is C19H23N3O.HCl, and its molecular weight is 345.87 g/mol.
Q5: Are there any available spectroscopic data for benzydamine hydrochloride?
A5: Several studies employ spectroscopic techniques for analyzing benzydamine hydrochloride. High-performance liquid chromatography (HPLC) coupled with UV detection is commonly used to determine benzydamine hydrochloride and its impurities in pharmaceutical formulations. [] [https://www.semanticscholar.org/paper/5cf010842640c25138bdd31d3d2c38b70469cc52] Gas chromatography (GC) methods with flame ionization detection are also employed for similar purposes. [] [https://www.semanticscholar.org/paper/69d15a3f9adc970ac4c8a33b9c5843c5d4232040]
Q6: How does benzydamine hydrochloride perform in various formulations?
A6: Benzydamine hydrochloride is incorporated into various formulations, including mouthwashes, sprays, gels, and creams. These formulations are designed for topical application in the oral cavity, throat, and other mucosal surfaces. [] [https://www.semanticscholar.org/paper/26925886780d585fd7ceb5223229023177603862], [] [https://www.semanticscholar.org/paper/fb145def168e8bb4dc2be929db6f8632148eb539]
Q7: Are there any concerns regarding the staining potential of benzydamine hydrochloride formulations?
A7: One study investigated the staining potential of different mouthwashes, including benzydamine hydrochloride, on provisional acrylic resin. Interestingly, benzydamine hydrochloride exhibited less color change compared to chlorhexidine gluconate and tea tree oil rinses, suggesting a lower staining potential. [] [https://www.semanticscholar.org/paper/6ae2cd08fd7506f795c836fc6ea1bacf7e9a93b2]
Q8: Does benzydamine hydrochloride possess any catalytic properties?
A8: The scientific literature primarily focuses on benzydamine hydrochloride's pharmacological properties, with limited information available regarding its potential catalytic activity. Further research is needed to explore this aspect.
Q9: What is the typical route of administration for benzydamine hydrochloride?
A9: Benzydamine hydrochloride is primarily administered topically for local effects. This includes formulations like mouthwashes, gargles, sprays, and gels applied directly to the affected area in the oral cavity or throat. [] [https://www.semanticscholar.org/paper/26925886780d585fd7ceb5223229023177603862], [] [https://www.semanticscholar.org/paper/0ab17670b7fef1ade40c9aa7a650d2e4f9a47b54]
Q10: Has benzydamine hydrochloride been investigated for its antibacterial activity?
A10: Yes, studies demonstrate benzydamine hydrochloride's antimicrobial action against various bacteria, including those commonly involved in ENT infections. Research highlights its efficacy against both planktonic cells and biofilms, showcasing its potential in managing oral infections. [] [https://www.semanticscholar.org/paper/c9a6a5820f1ebc2fdaed58cdf66cb798a36d41df]
Q11: Are there studies comparing benzydamine hydrochloride's efficacy with other agents like chlorhexidine?
A11: Several studies have compared benzydamine hydrochloride's effectiveness to other commonly used agents like chlorhexidine. In a study evaluating their effects on plaque-induced gingivitis, both agents significantly reduced plaque index, gingival index, and bleeding on probing scores. While both demonstrated effectiveness, benzydamine hydrochloride offered potential advantages such as cost-effectiveness, wide availability, and good tolerability. [] [https://www.semanticscholar.org/paper/343a04129fa6417a2103429dee5d7411f95d387f]
Q12: What is the evidence for benzydamine hydrochloride's efficacy in managing radiation-induced oral mucositis?
A12: Research suggests that benzydamine hydrochloride is beneficial in managing radiation-induced oral mucositis, a common side effect of radiotherapy in head and neck cancer patients. Studies have explored its use in various formulations, including mouthwashes and sprays, to alleviate pain, reduce inflammation, and improve quality of life in these patients. [] [https://www.semanticscholar.org/paper/c99d9533ae7db1814d36f4962aba06ab3ff77e4a], [] [https://www.semanticscholar.org/paper/1ffe2166386e2f18b334e28bee7eee817c2e42ad]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




